![molecular formula C15H14O7S2 B286006 Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate](/img/structure/B286006.png)
Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate, also known as DMTD, is an organic compound that has gained significant attention in the field of medicinal chemistry. It is a thiophene derivative that has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in the body. Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. These mechanisms of action may contribute to the anti-inflammatory and anti-tumor effects of Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate.
Biochemical and Physiological Effects:
Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Furthermore, Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate has been shown to inhibit the growth of biofilms, which are communities of bacteria that are difficult to treat with antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate has several advantages for lab experiments. It is readily available in large quantities, making it easy to obtain for scientific research purposes. Additionally, it has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate. One area of interest is the development of Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate-based therapeutics for the treatment of cancer and bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate and to optimize its therapeutic potential. Furthermore, the potential for Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate to be used in combination with other drugs for enhanced therapeutic effects should be explored.
Conclusion:
In conclusion, Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate is a promising compound that has shown potential for therapeutic applications in various scientific research studies. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for the treatment of cancer and bacterial infections. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate involves the reaction between 4-methylbenzenesulfonyl chloride and dimethyl thiophene-2,3-dicarboxylate in the presence of a base such as triethylamine. The reaction occurs under mild conditions and yields Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate in good purity. The synthetic method has been optimized to produce Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate in large quantities, making it readily available for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate has been investigated for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. Furthermore, Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate has been shown to be effective against bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA), which is a major concern in healthcare settings.
Eigenschaften
Molekularformel |
C15H14O7S2 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
dimethyl 4-(4-methylphenyl)sulfonyloxythiophene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H14O7S2/c1-9-4-6-10(7-5-9)24(18,19)22-11-8-23-13(15(17)21-3)12(11)14(16)20-2/h4-8H,1-3H3 |
InChI-Schlüssel |
IDGSIKLIBZDJRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CSC(=C2C(=O)OC)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CSC(=C2C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
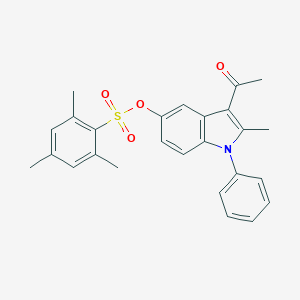
![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)
![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285940.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285941.png)
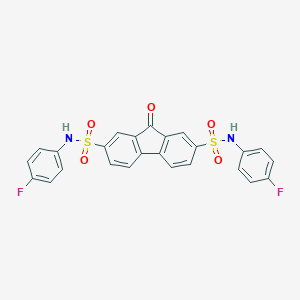
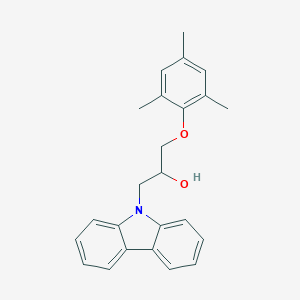
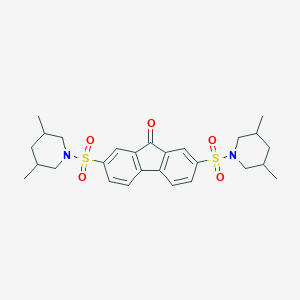
![1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B285948.png)
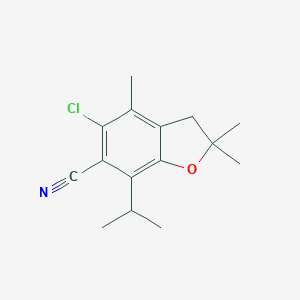
![Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B285951.png)